N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide, commonly known as Fisogatinib, is a synthetic compound with significant implications in medicinal chemistry. The compound is primarily classified as a small molecule inhibitor targeting specific protein kinases, particularly those involved in cellular signaling pathways related to cancer and other diseases.
Fisogatinib is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity towards fibroblast growth factor receptors. Its IUPAC name is N-[(3S,4S)-3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl]prop-2-enamide, and it has a molecular formula of C24H26Cl2N4O4 with a molecular weight of approximately 509.4 g/mol . The compound has been studied for its potential applications in oncology due to its ability to inhibit tumor growth by targeting specific growth factor signaling pathways.
The synthesis of Fisogatinib involves several key steps that incorporate various chemical reactions. Starting from commercially available precursors, the synthesis typically follows these stages:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of Fisogatinib features several distinct functional groups that contribute to its activity:
The compound is characterized by an intricate arrangement of atoms including chlorine, nitrogen, oxygen, and carbon. Its InChI Key is MGZKYOAQVGSSGC-DLBZAZTESA-N .
Fisogatinib undergoes various chemical reactions that are essential for its synthesis and modification:
These reactions are typically facilitated by catalysts or specific reagents that promote desired transformations while minimizing side products .
Fisogatinib acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. Upon binding to FGFRs, Fisogatinib inhibits downstream signaling cascades that lead to tumor growth inhibition.
Key mechanisms include:
Fisogatinib has been primarily investigated for its potential therapeutic applications in oncology:
Additionally, ongoing research may explore its utility in other diseases where FGFR plays a critical role .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3